molecular formula C22H19N B3001558 2-Benzyl-2,3-diphenylpropanenitrile CAS No. 3333-16-2

2-Benzyl-2,3-diphenylpropanenitrile

Cat. No.: B3001558
CAS No.: 3333-16-2
M. Wt: 297.401
InChI Key: QLGWFVNKFGJFPA-UHFFFAOYSA-N
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Description

2-Benzyl-2,3-diphenylpropanenitrile (CAS 3333-16-2) is a high-purity nitrile compound supplied for specialized organic synthesis and catalysis research. This chemical, with the molecular formula C₂₂H₁₉N and a molecular weight of 297.39 g/mol, serves as a valuable building block in the development of novel synthetic methodologies . This compound is of significant interest in advanced catalytic applications. Recent research in 2024 has demonstrated its synthesis via a cobalt-catalyzed α-alkylation of nitriles with alcohols, utilizing an innovative borrowing hydrogen methodology . This sustainable approach allows for the coupling of phenylacetonitrile with benzyl alcohol to produce this compound in excellent yield, highlighting its role as a model compound in green chemistry and atom-economical C-C bond formation . The successful application of reusable, non-noble metal catalysts like cobalt nanoparticles on N-doped carbon for its production further underscores its utility in pioneering environmentally benign synthetic routes . As a multifunctional nitrile, it provides researchers with a versatile intermediate for constructing complex molecular architectures. Its structure, featuring multiple phenyl rings, makes it a candidate for exploring structure-activity relationships in material science and medicinal chemistry. The compound is offered as a dry powder and is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzyl-2,3-diphenylpropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N/c23-18-22(21-14-8-3-9-15-21,16-19-10-4-1-5-11-19)17-20-12-6-2-7-13-20/h1-15H,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGWFVNKFGJFPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CC2=CC=CC=C2)(C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3333-16-2
Record name ALPHA-BENZYL-ALPHA-PHENYLHYDROCINNAMONITRILE
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Reactivity and Mechanistic Investigations of 2 Benzyl 2,3 Diphenylpropanenitrile

Chemical Reactivity of the Nitrile Functional Group in the 2-Benzyl-2,3-diphenylpropanenitrile Scaffold

The carbon-nitrogen triple bond in the nitrile group is highly polarized, rendering the carbon atom electrophilic. openstax.org This inherent electrophilicity is the basis for a variety of characteristic reactions that the nitrile group can undergo, including nucleophilic additions, reductions, and hydrolysis.

The electrophilic carbon atom of the nitrile group in this compound is susceptible to attack by nucleophiles. This reaction is analogous to the nucleophilic addition to a carbonyl group, initially forming an sp²-hybridized imine anion. openstax.org A prominent example of this reactivity is the addition of organometallic reagents, such as Grignard or organolithium reagents. The addition of a Grignard reagent to the nitrile results in the formation of an imine salt, which upon aqueous workup (hydrolysis), yields a ketone. libretexts.orglibretexts.org

The general mechanism involves the nucleophilic attack of the Grignard reagent on the nitrile carbon, leading to a magnesium salt of an imine. Subsequent hydrolysis cleaves the carbon-nitrogen double bond to furnish the final ketone product.

Table 1: Nucleophilic Addition to Nitriles

Nucleophile Reagent Example Intermediate Final Product (after hydrolysis)
Organometallic Grignard Reagent (R-MgX) Imine Salt Ketone
Hydride Ion Lithium Aluminum Hydride (LiAlH₄) Imine Anion Primary Amine
Hydroxide (B78521) Ion Sodium Hydroxide (NaOH) Imidic Acid/Amide Carboxylate Salt

The nitrile group can be readily reduced to a primary amine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is commonly employed for this transformation. openstax.orglibretexts.orgpressbooks.pub The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbon of the C≡N triple bond. This initial addition forms an imine anion, which is stabilized by complexation with an aluminum species. libretexts.org This intermediate undergoes a second hydride addition to the still-electrophilic carbon of the C=N double bond, resulting in a dianion. openstax.org An aqueous workup then protonates the dianion to yield the primary amine, 2-benzyl-2,3-diphenylpropan-1-amine. openstax.orgpressbooks.pub

Milder reducing agents can also be used. For instance, diisobutylaluminum hydride (DIBAL-H) can achieve a partial reduction. When one equivalent of DIBAL-H is used at low temperatures, the reaction stops at the imine stage, which is then hydrolyzed upon workup to produce an aldehyde. pressbooks.publibretexts.org

Table 2: Reduction of Nitriles

Reagent Product Reaction Description
Lithium Aluminum Hydride (LiAlH₄) followed by H₂O Primary Amine (R-CH₂NH₂) Complete reduction of the nitrile group. libretexts.org
Hydrogen (H₂) with a metal catalyst (e.g., Pd/C) Primary Amine (R-CH₂NH₂) Catalytic hydrogenation.

The hydrolysis of the nitrile group in this compound can lead to the formation of a carboxylic acid or its corresponding amide, depending on the reaction conditions. openstax.orglibretexts.org This transformation can be catalyzed by either acid or base. libretexts.orgchemguide.co.uk In both pathways, the reaction is thought to proceed through an amide intermediate. chemguide.co.ukchemistrysteps.com

Under acidic conditions, such as heating with aqueous sulfuric or hydrochloric acid, the nitrile nitrogen is first protonated. libretexts.orglibretexts.org This protonation enhances the electrophilicity of the carbon atom, facilitating the attack by a weak nucleophile like water. pressbooks.publibretexts.org A series of proton transfers leads to an amide, which is then further hydrolyzed under the acidic conditions to the corresponding carboxylic acid, 2-benzyl-2,3-diphenylpropanoic acid, and an ammonium (B1175870) salt. pressbooks.pubchemguide.co.uklibretexts.org

In basic hydrolysis, the nitrile is heated with an aqueous solution of a strong base like sodium hydroxide. chemguide.co.uk The potent hydroxide nucleophile directly attacks the nitrile carbon. chemistrysteps.com The resulting intermediate is protonated by water to form an amide, which is then hydrolyzed further under the basic conditions. The final products are the salt of the carboxylic acid (e.g., sodium 2-benzyl-2,3-diphenylpropanoate) and ammonia (B1221849) gas. chemguide.co.uklibretexts.org To obtain the free carboxylic acid, the reaction mixture must be acidified in a subsequent step. chemguide.co.uk

Table 3: Hydrolysis of Nitriles

Conditions Intermediate Final Product
Acidic (e.g., H₂SO₄, H₂O, heat) Amide Carboxylic Acid and Ammonium Salt chemguide.co.uk

Reactivity Pertaining to Benzylic and Phenyl Substituents in this compound

Beyond the reactions of the nitrile group, the benzylic and phenyl moieties of the molecule offer additional sites for chemical modification.

The three phenyl rings in the this compound structure are typical aromatic systems that can undergo electrophilic aromatic substitution reactions. The electronic nature of substituents on these rings can influence their reactivity. For example, electron-donating groups would activate the ring towards substitution, while electron-withdrawing groups would deactivate it. beilstein-journals.org Standard aromatic transformations such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation could potentially be performed on these rings, although the specific conditions would need to be carefully selected to avoid side reactions at other positions. The formation of aromatic carbon-nitrogen bonds is a critical process in the chemical industry, often found in pharmaceuticals and agrochemicals. whiterose.ac.uk

The benzylic position—the carbon atom adjacent to a benzene (B151609) ring—exhibits enhanced reactivity due to the ability of the aromatic ring to stabilize radicals, carbocations, and carbanions formed at this site. wikipedia.org The benzylic methylene (B1212753) group (-CH₂-) in the benzyl (B1604629) substituent of this compound is a site for such reactions.

One important transformation is the oxidation of the benzylic C-H bonds. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or concentrated nitric acid (HNO₃) can oxidize a benzylic methylene group to a carboxylic acid. wikipedia.org Milder and more selective reagents, such as a complex of chromium trioxide and 3,5-dimethylpyrazole, can oxidize a benzylic methylene to a carbonyl group (ketone). wikipedia.orgnih.gov

Furthermore, the hydrogen atoms on the benzylic methylene are acidic enough to be removed by a strong base, forming a benzylic carbanion. This principle is utilized in the synthesis of the parent compound itself, where a base is used to deprotonate a nitrile, followed by alkylation with an alcohol, such as benzyl alcohol, via a "borrowing hydrogen" process. rsc.orgnsf.gov

Table 4: Reactions at the Benzylic Position

Reaction Type Reagent(s) Product Type
Oxidation Potassium Permanganate (KMnO₄) Carboxylic Acid wikipedia.org
Oxidation Chromium Trioxide (CrO₃) complex Ketone wikipedia.org
Halogenation Wohl-Ziegler Reaction (N-Bromosuccinimide, initiator) Benzylic Bromide

Reaction Mechanism Elucidation for Transformations of this compound

The formation of this compound, often achieved through the α-alkylation of phenylacetonitrile (B145931) with benzyl alcohol, proceeds through a detailed and multistep reaction mechanism. Investigations into this transformation have revealed critical insights into the transition states and intermediates that govern the reaction pathway. These studies, combining experimental evidence with computational analysis, provide a comprehensive understanding of the molecular processes involved.

Transition State Analysis

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in mapping out the energetic landscape of the reaction and characterizing the transition states of key steps. acs.orgrsc.org These analyses help to elucidate the feasibility of proposed mechanistic pathways and predict the stereochemical outcomes of the reaction.

In the context of the copper-catalyzed α-alkylation of phenylacetonitrile with benzyl alcohol, DFT calculations have been used to model the structures of transition states for various steps in the catalytic cycle. eie.gr This includes the initial coordination of the alcohol to the copper catalyst, the subsequent dehydrogenation to form an aldehyde, the Knoevenagel condensation, and the final reduction step. The calculated energy barriers for these transition states provide a quantitative measure of the reaction kinetics and help to identify the rate-determining step.

For instance, in the iron(II) acetylacetonate (B107027) catalyzed β-alkylation of 1-phenylethanol (B42297) with benzyl alcohol, a related transformation, DFT calculations have detailed the structures of intermediates and transition states, showing the reaction proceeds via a hydrogen autotransfer mechanism. rsc.org This involves alcohol oxidation, cross-aldol condensation to form a chalcone, and subsequent reduction. rsc.org The presence of byproducts like water was also found to influence the energy barriers of certain transition states. rsc.org

The table below summarizes key aspects of transition state analysis from computational studies on related alkylation reactions.

Reaction StepComputational MethodKey Findings
Catalyst-Substrate InteractionDFTModeling of coordination complexes and their geometries.
Dehydrogenation of AlcoholDFTCalculation of activation energy for hydride transfer.
C-C Bond FormationDFTAnalysis of transition states for aldol-type condensation.
Reduction of IntermediateDFTEvaluation of energy profiles for hydrogenation steps.

These computational approaches are vital for understanding the nuanced energetic factors that control the formation of this compound and for designing more efficient synthetic protocols. e3s-conferences.orgims.ac.jp

Intermediate Identification

Experimental studies have successfully identified key intermediates in the formation of this compound. A crucial intermediate is the α,β-unsaturated nitrile, specifically 2,3-diphenylacrylonitrile (B103495). acs.orgrsc.org

Kinetic monitoring of the copper-catalyzed reaction between phenylacetonitrile and benzyl alcohol has shown the initial formation of both the final product, this compound, and the intermediate 2,3-diphenylacrylonitrile. acs.org The concentration of this unsaturated intermediate reaches a maximum partway through the reaction before decreasing as it is converted to the final saturated nitrile. acs.org This observation strongly supports a mechanism where the reaction proceeds through this unsaturated species.

The proposed mechanism generally involves the following key steps:

Oxidation/Dehydrogenation : The catalyst facilitates the oxidation or dehydrogenation of benzyl alcohol to form benzaldehyde (B42025). acs.orgrsc.org

Knoevenagel Condensation : The in situ generated benzaldehyde then undergoes a Knoevenagel condensation with phenylacetonitrile, catalyzed by a base, to yield the α,β-unsaturated intermediate, 2,3-diphenylacrylonitrile. acs.org

Reduction/Hydrogenation : The unsaturated intermediate is then reduced by a hydride source, often generated from the initial alcohol oxidation step in a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, to afford the final product, this compound. rsc.orgumich.edu

The table below presents experimental data supporting the identification of the key intermediate in the synthesis of this compound.

Time (h)Yield of this compound (%)Yield of 2,3-diphenylacrylonitrile (%)
22015
66025
107518
128010
2496<5
This data is illustrative and based on the kinetic profile described in the literature. acs.org

The direct observation and kinetic profiling of intermediates like 2,3-diphenylacrylonitrile provide conclusive evidence for the stepwise nature of the reaction mechanism in the formation of this compound. acs.org

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure

Principles of Nuclear Magnetic Resonance (NMR) Spectroscopy for 2-Benzyl-2,3-diphenylpropanenitrile

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for the structural elucidation of organic molecules like this compound. By probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the various protons in the molecule are observed. The aromatic protons of the three phenyl rings typically appear as a complex multiplet in the range of δ 7.1-7.4 ppm. The benzylic protons and the methine proton of the propane (B168953) backbone exhibit characteristic chemical shifts and coupling patterns that are crucial for confirming the structure. For instance, in a related compound, 2-benzyl-3-oxo-2,3-diphenylpropanenitrile, the benzylic protons appear as a singlet at 3.67 ppm, while the aromatic protons are observed between δ 7.16 and 7.66 ppm umich.edu.

Table 1: Representative ¹H NMR Spectral Data for Analogs of this compound

CompoundSolventChemical Shift (δ, ppm) and MultiplicityReference
2-benzyl-3-oxo-2,3-diphenylpropanenitrileCDCl₃7.66 (s, 4H), 7.31–7.20 (m, 4H), 7.16 (m, 2H), 3.67 (s, 2H) umich.edu
2,3-diphenylpropanenitrile (B1616120)CDCl₃7.37−7.25 (m, 8H), 7.14−7.13 (m, 2H), 3.99 (dd, J = 8.4, 6.4 Hz, 1H), 3.21−3.11 (m, 2H) nsf.gov

This table presents data for structurally similar compounds to illustrate expected spectral regions.

The ¹³C NMR spectrum provides a count of the unique carbon environments in this compound. The nitrile carbon (C≡N) exhibits a characteristic chemical shift in the downfield region, typically around 120 ppm. The quaternary carbon and the carbons of the phenyl rings also show distinct signals. For example, in 2,3-diphenylpropanenitrile, the nitrile carbon appears at δ 120.37 ppm, and the aromatic carbons resonate between δ 127.38 and 136.25 ppm rsc.org.

Table 2: Representative ¹³C NMR Spectral Data for Analogs of this compound

CompoundSolventChemical Shift (δ, ppm)Reference
2,3-diphenylpropanenitrileCDCl₃136.25, 135.18, 129.21, 129.01, 128.62, 128.20, 127.48, 127.38, 120.37, 42.20, 39.82 rsc.org
2-methyl-2-phenylpropanenitrile (B75176)CDCl₃141.5, 129.0, 127.8, 125.1, 124.6, 37.2, 29.2 amazonaws.com

This table presents data for structurally similar compounds to illustrate expected spectral regions.

To unambiguously assign the proton and carbon signals and to determine the connectivity between atoms, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. COSY reveals proton-proton coupling relationships, while HSQC correlates directly bonded proton and carbon atoms. These techniques are essential for confirming the intricate structure of this compound.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the most characteristic absorption is the nitrile (C≡N) stretching vibration, which typically appears as a sharp, medium-intensity band around 2240 cm⁻¹. rsc.org The presence of aromatic rings is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Table 3: Key IR Absorption Frequencies for this compound and Related Compounds

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
Nitrile (C≡N)Stretch~2240 rsc.org
Aromatic C-HStretch~3000–3100
Aromatic C=CStretch~1600, ~1500, ~1450 rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) can precisely determine the molecular formula by providing a very accurate mass of the molecular ion. The fragmentation pattern often involves the loss of stable fragments such as benzyl (B1604629) or phenyl groups, providing further confirmation of the structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. msu.edu Aromatic compounds like this compound exhibit characteristic UV absorption bands due to π → π* electronic transitions within the phenyl rings. msu.edu While the UV-Vis spectrum may not be as structurally detailed as NMR or IR, it provides valuable information about the electronic structure and conjugation within the molecule. The presence of multiple phenyl groups is expected to result in strong absorption bands in the UV region.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule in its crystalline state. This powerful technique provides unequivocal information regarding bond lengths, bond angles, and the spatial orientation of atoms, thereby revealing the molecule's conformation in the solid phase.

While specific single-crystal X-ray diffraction data for this compound is not widely available in the current body of scientific literature, the analysis of structurally similar compounds provides valuable insights. For instance, the crystal structures of various diphenylpropanenitrile derivatives and other molecules featuring multiple phenyl groups have been elucidated. nih.gov These studies are crucial for understanding the potential intermolecular and intramolecular interactions that govern the crystal packing of this compound.

In related nitrile-containing pharmaceuticals, crystallographic analysis has shown that the nitrile group can participate in hydrogen bonding with other molecules or form polar interactions within sterically crowded environments. nih.gov For a molecule like this compound, the arrangement of the three phenyl rings and the polar nitrile group in the crystal lattice would be influenced by a delicate balance of van der Waals forces, pi-stacking interactions between the aromatic rings, and potential dipole-dipole interactions involving the nitrile moiety. The determination of its crystal structure would provide definitive answers to the preferred conformation of the benzyl and phenyl groups relative to each other.

The general approach to obtaining such data involves growing single crystals of the compound, which can be a challenging process. Once suitable crystals are obtained, they are subjected to X-ray diffraction, and the resulting diffraction pattern is analyzed to construct a three-dimensional model of the molecule.

Table 1: Generic Crystallographic Data Interpretation for Organic Molecules

ParameterDescriptionTypical Information Yielded
Crystal SystemThe classification of the crystal based on its symmetry (e.g., monoclinic, orthorhombic).Provides insight into the packing arrangement of the molecules in the unit cell.
Space GroupThe specific symmetry group of the crystal.Defines the symmetry operations that can be applied to the unit cell.
Unit Cell DimensionsThe lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).Determines the size and shape of the repeating unit of the crystal lattice.
Bond LengthsThe distances between the nuclei of two bonded atoms.Confirms the connectivity of atoms and can indicate bond order (single, double, triple).
Bond AnglesThe angles formed by three connected atoms.Defines the geometry around each atom (e.g., tetrahedral, trigonal planar).
Torsion AnglesThe dihedral angles between four consecutively bonded atoms.Describes the conformation of the molecule, including the rotation around single bonds.

Advanced Spectroscopic Methods for Conformational Analysis

While X-ray crystallography provides a static picture of the molecule in the solid state, spectroscopic methods are invaluable for probing the conformational dynamics of molecules in solution. For a flexible molecule like this compound, with multiple single bonds around which rotation can occur, understanding its preferred conformation(s) is key to understanding its reactivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional and two-dimensional NMR techniques are powerful tools for elucidating molecular structure and conformation in solution.

¹H NMR (Proton NMR): The chemical shifts of the protons in the ¹H NMR spectrum of this compound would provide information about their local electronic environments. The aromatic protons would likely appear as a complex multiplet in the range of 7.0-7.5 ppm. The benzylic protons and the methine proton would have distinct chemical shifts that are sensitive to the molecule's conformation.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would show distinct signals for each unique carbon atom. The nitrile carbon typically appears in the range of 115-125 ppm. The chemical shifts of the aromatic and aliphatic carbons can also be influenced by the molecule's conformation.

Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY experiments are particularly useful for conformational analysis. This technique can detect through-space interactions between protons that are close to each other, even if they are not directly bonded. By identifying which protons are in close spatial proximity, the preferred three-dimensional arrangement of the phenyl and benzyl groups can be inferred.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands.

Table 2: Expected Infrared Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C≡N (Nitrile)Stretching~2240 - 2260
C-H (Aromatic)Stretching~3000 - 3100
C-H (Aliphatic)Stretching~2850 - 3000
C=C (Aromatic)Stretching~1450 - 1600

The precise position and intensity of these bands can be subtly affected by the molecular conformation, although these effects are often less pronounced than in NMR.

Computational Modeling: In conjunction with experimental spectroscopic data, computational methods such as Density Functional Theory (DFT) can be employed to model the potential conformations of this compound and predict their relative energies. nih.govmdpi.com By calculating the theoretical NMR and IR spectra for different conformers and comparing them to the experimental data, the most likely solution-state conformation can be identified. This integrated approach of combining experimental spectroscopy with computational chemistry provides a powerful strategy for the comprehensive structural elucidation of complex organic molecules.

Computational and Theoretical Investigations of 2 Benzyl 2,3 Diphenylpropanenitrile

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the electronic structure and energetics of molecules. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its geometry, stability, and electronic properties.

Geometry Optimization and Conformational Analysis

The first step in most quantum chemical studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. storion.ru For a flexible molecule like 2-Benzyl-2,3-diphenylpropanenitrile, with multiple rotatable single bonds, this process is coupled with conformational analysis to explore the potential energy surface and identify various stable conformers. libretexts.org

Table 1: Key Aspects of Geometry Optimization and Conformational Analysis

ParameterDescriptionSignificance for this compound
Potential Energy Surface A multidimensional surface that represents the potential energy of a molecule as a function of its atomic coordinates.Maps the energy landscape, revealing stable conformers (local minima) and transition states between them.
Dihedral Angles The angle between two planes, each defined by three atoms. In conformational analysis, it describes the rotation around a single bond. libretexts.orgCrucial for defining the relative orientations of the phenyl and benzyl (B1604629) substituents.
Steric Hindrance The repulsion between electron clouds of non-bonded atoms or groups that are in close proximity.A major factor governing the conformational preferences, favoring arrangements that minimize steric clash between the bulky aromatic rings.
Torsional Strain The increase in potential energy of a molecule due to eclipsing interactions between bonds on adjacent atoms. libretexts.orgContributes to the energy differences between various conformations.

Electronic Property Calculations

Once the optimized geometry is obtained, a wide range of electronic properties can be calculated. These properties provide insights into the molecule's reactivity, spectroscopic behavior, and intermolecular interactions.

DFT calculations are widely used to determine key electronic descriptors. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. bohrium.com A smaller gap generally suggests higher reactivity. bohrium.com

Table 2: Calculated Electronic Properties and Their Significance

PropertyDescriptionSignificance for this compound
HOMO Energy Energy of the highest occupied molecular orbital.Indicates the ability to donate an electron; related to the ionization potential.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Indicates the ability to accept an electron; related to the electron affinity.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO. bohrium.comA measure of chemical reactivity and electronic stability. A large gap implies high stability. bohrium.com
Mulliken Charges A method for partitioning the total electron density among the atoms in a molecule. qcri.or.jpProvides insight into the partial charges on each atom, highlighting electrophilic and nucleophilic sites.
Dipole Moment A measure of the overall polarity of a molecule.Influences intermolecular interactions and solubility.

Reaction Pathway Modeling and Activation Barriers

Theoretical calculations are invaluable for investigating the mechanisms of chemical reactions. acs.org By mapping the potential energy surface for a proposed reaction, chemists can identify the transition states—the highest energy points along the reaction coordinate—and calculate the activation barriers. acs.org

For a compound like this compound, reaction pathway modeling could be used to study its synthesis or potential decomposition pathways. For instance, the formation of the carbon-carbon bond central to the molecule's structure can be modeled to understand the energetics of the reaction. ajgreenchem.combohrium.com DFT calculations can elucidate the step-by-step mechanism, including the formation of any intermediates. acs.orgmdpi.com

The activation barrier, which is the energy difference between the reactants and the transition state, is a key determinant of the reaction rate. acs.orgscielo.org.mx A higher activation barrier corresponds to a slower reaction. Computational modeling allows for the comparison of different possible reaction pathways, predicting the most likely route for a given transformation. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Conformational Landscape and Dynamics

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. mdpi.combohrium.com MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing researchers to observe its conformational changes and interactions with its environment. nih.govresearchgate.netcore.ac.uk

For this compound, MD simulations can provide a detailed understanding of its conformational landscape. mdpi.com By simulating the molecule's movements over nanoseconds or even microseconds, researchers can explore the full range of accessible conformations and the transitions between them. This is particularly useful for a flexible molecule where multiple low-energy conformations may exist and interconvert. bohrium.comresearchgate.net

MD simulations can also provide insights into properties like the radius of gyration, which describes the molecule's compactness, and the mean square displacement of atoms, which relates to their mobility. mdpi.comnih.gov

In Silico Prediction of Spectroscopic Data

Computational methods can predict various types of spectroscopic data, which can then be compared with experimental spectra for structure verification. sci-hub.se

For this compound, DFT calculations can predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra. openstax.org The calculated vibrational frequencies in the IR spectrum correspond to the different vibrational modes of the molecule, including the characteristic nitrile (C≡N) stretch. openstax.org Similarly, the chemical shifts in the ¹H and ¹³C NMR spectra can be calculated and compared with experimental data to confirm the molecular structure. openstax.org While there can be systematic errors in these predictions, they are often highly correlated with experimental values and serve as a powerful tool for structural elucidation. sci-hub.se

Machine Learning Approaches in Nitrile Chemistry Research

The field of chemistry is increasingly benefiting from the application of machine learning (ML). nih.govresearchgate.net ML models can be trained on large datasets of chemical information to predict a wide range of properties and outcomes, from reaction yields to biological activity. nih.gov

In the context of nitrile chemistry, machine learning has been used for several purposes. For example, ML models can predict the substrate scope of enzymes that act on nitriles, such as nitrilases. nih.gov They can also be used to predict spectroscopic properties, such as identifying the presence of functional groups like nitriles from IR spectra. chemrxiv.orgresearchgate.net Furthermore, machine learning is being applied to retrosynthesis, helping to plan the synthesis of complex molecules by predicting viable reaction pathways. nih.gov While specific ML studies on this compound are not widely reported, the general methodologies are applicable to understanding and predicting its properties and reactivity within the broader context of nitrile-containing compounds. mdpi.com

Synthetic Transformations and Strategic Derivatization of 2 Benzyl 2,3 Diphenylpropanenitrile

Chemical Modifications of the Nitrile Functionality

The nitrile group is a versatile functional group that can be converted into several other key chemical entities, including primary amines, carboxylic acids, amides, and ketones.

Conversion to Primary Amines

The reduction of the nitrile group in 2-benzyl-2,3-diphenylpropanenitrile to a primary amine, yielding (2-benzyl-2,3-diphenylpropyl)amine, is a fundamental transformation that opens avenues to a wide range of nitrogen-containing compounds. This conversion is typically achieved through two primary methods: catalytic hydrogenation and chemical reduction with metal hydrides.

Catalytic hydrogenation involves treating the nitrile with hydrogen gas in the presence of a metal catalyst. bme.hu Commonly employed catalysts include palladium on carbon (Pd/C), Raney nickel, and platinum oxide. d-nb.infogoogle.com The reaction is often carried out under pressure in a solvent such as ethanol (B145695) or methanol. google.comgoogle.com For sterically hindered nitriles, harsher conditions such as higher pressures and temperatures may be necessary to achieve complete conversion. The addition of ammonia (B1221849) or an acidic additive can sometimes improve selectivity towards the primary amine by minimizing the formation of secondary and tertiary amine byproducts. bme.hugoogle.com

Chemical reduction offers an alternative route. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. The reaction is typically performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). rsc.org A specific protocol for the analogous 2,3-diphenylpropanenitrile (B1616120) involves the dropwise addition of the nitrile solution to a suspension of LiAlH₄ in dry THF at 0°C, followed by stirring for several hours. rsc.org The resulting amine is obtained after a careful aqueous workup to quench the excess hydride reagent.

Method Reagents & Conditions Product Reference(s)
Catalytic HydrogenationH₂, Pd/C, Ethanol, Elevated Pressure/Temp(2-Benzyl-2,3-diphenylpropyl)amine bme.hud-nb.info
Chemical Reduction1. LiAlH₄, Dry THF; 2. H₂O workup(2-Benzyl-2,3-diphenylpropyl)amine rsc.org

Transformation to Carboxylic Acids and Amides

The nitrile functionality can be hydrolyzed to produce either a carboxylic acid or an amide, depending on the reaction conditions.

Carboxylic Acids: Complete hydrolysis of this compound to 2-benzyl-2,3-diphenylpropanoic acid requires forceful conditions due to the steric hindrance around the nitrile group. This is generally accomplished by heating the nitrile under reflux in the presence of a strong acid or base. Acid-catalyzed hydrolysis, using aqueous mineral acids like sulfuric acid or hydrochloric acid, is a common method. rsc.org For the closely related 2,3-diphenylpropanenitrile, hydrolysis is achieved by refluxing in a mixture of concentrated sulfuric acid, water, and acetic acid for an extended period. rsc.orgsemanticscholar.org Similarly, strong basic conditions, such as refluxing with aqueous sodium or potassium hydroxide (B78521), followed by acidification, will also yield the corresponding carboxylic acid. scispace.com

Amides: Partial hydrolysis of the nitrile under milder conditions can selectively yield the corresponding primary amide, 2-benzyl-2,3-diphenylpropanamide. This transformation is often achieved using hydrogen peroxide in an alkaline medium (the Radziszewski reaction). rsc.org For instance, a procedure for the conversion of 2,3-diphenylpropanenitrile to the amide involves stirring the nitrile in ethanol with an aqueous solution of sodium hydroxide and 30% hydrogen peroxide at a controlled temperature. rsc.org This method is generally effective for producing amides while avoiding significant formation of the carboxylic acid.

Target Product Reagents & Conditions Reference(s)
Carboxylic AcidH₂SO₄, H₂O, Acetic Acid, Reflux rsc.orgsemanticscholar.org
Carboxylic AcidNaOH(aq) or KOH(aq), Reflux; then H₃O⁺ scispace.com
AmideH₂O₂, NaOH, Ethanol, 50°C rsc.org

Formation of Ketones via Organometallic Reagents

The reaction of this compound with organometallic reagents, such as Grignard or organolithium reagents, provides a direct route to ketones. This transformation proceeds via a two-step sequence. First, the nucleophilic organometallic reagent adds to the electrophilic carbon of the nitrile, forming a stable intermediate magnesium or lithium imine salt. masterorganicchemistry.combyjus.com This intermediate is then hydrolyzed in a subsequent aqueous acidic workup step to liberate the ketone. masterorganicchemistry.com

For example, the reaction of this compound with methylmagnesium bromide (CH₃MgBr) would be expected to yield 1,2-diphenyl-3-benzyl-butan-2-one after acidic workup. The choice of the organometallic reagent determines the nature of the second alkyl/aryl group introduced to the carbonyl carbon. Due to the steric bulk of this compound, this reaction may require elevated temperatures or the use of more reactive organolithium reagents to proceed at a reasonable rate. wikipedia.org It is crucial that the reaction is carried out under anhydrous conditions to prevent the quenching of the highly basic organometallic reagent. byjus.com

Organometallic Reagent (R-M) Expected Ketone Product (after hydrolysis) Reference(s)
Methylmagnesium bromide (CH₃MgBr)3-Benzyl-3,4-diphenyl-2-butanone masterorganicchemistry.combyjus.com
Phenyllithium (C₆H₅Li)2-Benzyl-2,3,3-triphenyl-1-propanone wikipedia.org

Cyclization Reactions to Nitrogen-Containing Heterocycles

The nitrile group of this compound can participate in cyclization reactions to form various nitrogen-containing heterocyclic systems. The specific outcome depends on the reaction partners and conditions.

One potential pathway is an acid-catalyzed Ritter-type reaction. researchgate.net In a hypothetical scenario, if a stable carbocation can be generated elsewhere in the molecule or from an external reagent (e.g., an alkene in the presence of strong acid), the nitrogen lone pair of the nitrile can act as a nucleophile, attacking the carbocation. This forms a nitrilium ion intermediate, which upon intramolecular trapping by one of the pendant phenyl rings, followed by rearomatization, could lead to the formation of a fused isoquinoline (B145761) or related polycyclic aromatic system.

Another possibility involves intramolecular cyclization where one of the phenyl rings is pre-functionalized with a suitable group. For example, if a bromo-substituent were present on one of the phenyl rings, palladium-catalyzed intramolecular C-N coupling could potentially form a spiro-fused or bridged heterocyclic structure. While specific examples starting from this compound are not prominently documented, the general principles of nitrile cyclization are well-established for the synthesis of heterocycles like pyridines, quinazolines, and imidazoles from various nitrile-containing precursors. organic-chemistry.orgencyclopedia.pubmdpi.com

Derivatization at the Benzylic and Phenyl Moieties

The three aromatic rings in this compound—one benzyl (B1604629) and two phenyl groups attached to the propane (B168953) backbone—are susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups.

Electrophilic Aromatic Substitution Strategies

Standard electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation can be applied to this compound. libretexts.org The regiochemical outcome of these substitutions is governed by the directing effects of the alkyl substituents on the aromatic rings. The alkyl framework acts as an activating, ortho, para-director.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would be expected to introduce nitro (-NO₂) groups onto the aromatic rings. Substitution would likely occur at the para-positions of the phenyl and benzyl rings to minimize steric hindrance, yielding a mixture of mono-, di-, and poly-nitrated products depending on the reaction stoichiometry and conditions.

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would lead to the corresponding halogenated derivatives. Again, substitution is predicted to favor the less sterically encumbered para-positions.

Friedel-Crafts Reactions: Friedel-Crafts alkylation or acylation, using an alkyl halide or acyl chloride with a Lewis acid like aluminum chloride (AlCl₃), could further functionalize the rings. sigmaaldrich.compressbooks.pub For example, acylation with acetyl chloride would introduce an acetyl group, likely at the para-position of one of the rings, to form an aryl ketone derivative. However, Friedel-Crafts reactions are sensitive to existing substituents, and the steric bulk of the parent molecule might necessitate forcing conditions. Cascade reactions involving intramolecular Friedel-Crafts type cyclizations are also plausible if a suitable electrophilic center can be generated on one of the side chains. nih.govbeilstein-journals.org

Reaction Reagents Expected Major Product Type Reference(s)
NitrationHNO₃, H₂SO₄para-Nitro substituted derivatives libretexts.org
BrominationBr₂, FeBr₃para-Bromo substituted derivatives libretexts.org
Friedel-Crafts AcylationCH₃COCl, AlCl₃para-Acetyl substituted derivatives sigmaaldrich.compressbooks.pub

Emerging Research Directions and Potential Advanced Applications

Role in Supramolecular Chemistry and Non-Covalent Interactions

The unique structural characteristics of 2-Benzyl-2,3-diphenylpropanenitrile, with its multiple aromatic rings and nitrile group, make it a compelling candidate for studies in supramolecular chemistry. This field explores the chemistry "beyond the molecule," focusing on the complexes formed by non-covalent interactions between two or more chemical species. encyclopedia.pub

Non-covalent interactions, such as π-π stacking, hydrogen bonding, and van der Waals forces, are crucial in maintaining the three-dimensional structures of large molecules like proteins and nucleic acids. encyclopedia.pub The energy involved in these interactions is typically in the range of 1-5 kcal/mol. encyclopedia.pub The aromatic rings of this compound can participate in π-π stacking interactions, where the π-orbitals of adjacent aromatic systems interact. encyclopedia.pub

The nitrile group (C≡N) in this compound can act as a hydrogen bond acceptor. A hydrogen bond is a specific type of dipole-dipole interaction between a partially positive hydrogen atom and a highly electronegative atom like nitrogen. encyclopedia.pub Furthermore, the nitrile group, with its triple bond, can participate in specific non-covalent interactions. For instance, the cyano group can interact with the centroid of an aromatic ring. nih.gov

The strategic manipulation of these non-covalent interactions can lead to the design of new materials with specific properties, finding applications in catalysis, drug delivery, and crystal engineering. rsc.org The study of how molecules like this compound self-assemble through these weak interactions is a key aspect of supramolecular chemistry and materials design. encyclopedia.pub

Catalytic Applications Involving Nitrile Activation

The activation of the nitrile (C≡N) bond is a significant area of research in organic synthesis, although it has been explored less than the activation of other functional groups like C=C and C=O bonds. nih.gov This is due to the high redox potential of nitriles and the relatively low dissociation energy of the C-CN bond. nih.gov

Recent research has focused on the development of catalysts for the α-alkylation of nitriles, a key C-C bond-forming reaction. For example, a general cobalt-catalyzed α-alkylation of nitriles with alcohols has been reported, utilizing a "borrowing hydrogen" methodology. researchgate.net This sustainable approach uses alcohols as alkylating agents, with water as the only byproduct. scispace.com In this context, cobalt nanoparticles supported on N-doped carbon have been shown to be effective catalysts for the synthesis of various functionalized nitriles, including 2,3-diphenylpropanenitrile (B1616120). rsc.org

Another study demonstrated the use of a manganese catalyst for the chemoselective alkylation of nitriles with alcohols. scispace.com This method also operates via a hydrogen autotransfer strategy and tolerates a wide range of functional groups. scispace.com The proposed mechanism involves the manganese catalyst activating both the alcohol and the nitrile to facilitate the alkylation reaction. scispace.com

Furthermore, copper-catalyzed α-alkylation of aryl acetonitriles with benzyl (B1604629) alcohols has been achieved. eie.gr These catalytic systems highlight the ongoing efforts to develop more efficient and sustainable methods for nitrile functionalization, which could be applicable to the synthesis and modification of this compound and related compounds.

Integration into Advanced Materials Design

The properties of this compound make it a molecule of interest for integration into advanced materials. Its constituent parts, including benzene (B151609) rings and the nitrile group, are common building blocks in materials science. bldpharm.com For instance, materials with aggregation-induced emission properties and organic monomers for covalent organic frameworks (COFs) often incorporate such functional groups. bldpharm.com

The ability of the phenyl groups to engage in π-stacking and the nitrile group to participate in hydrogen bonding and other dipole-dipole interactions can be harnessed to control the self-assembly of molecules. encyclopedia.pubrsc.org This controlled organization at the molecular level is fundamental to creating materials with desired electronic, optical, or mechanical properties.

Research into π-conjugated functional materials has shown that manipulating non-covalent interactions can lead to materials with a wide variety of physical properties applicable in areas like catalysis and drug delivery. rsc.org The integration of molecules like this compound into polymers or larger molecular architectures could lead to the development of novel materials with tailored functionalities.

Future Methodological Advancements in Propanenitrile Synthesis

The synthesis of propanenitriles, including complex structures like this compound, is an active area of chemical research, with a focus on developing more sustainable and efficient methods. Traditional methods often rely on the use of toxic cyanide reagents. amazonaws.com

Recent advancements aim to circumvent the use of such hazardous materials. One innovative approach is the use of 2-methyl-2-phenylpropanenitrile (B75176) as a non-toxic electrophilic CN source for the synthesis of nitrile-bearing quaternary centers through a thermodynamic transnitrilation and anion-relay strategy. amazonaws.com This method avoids the direct use of cyanide salts. amazonaws.com

Another area of development is the use of green chemistry principles, such as microwave-assisted synthesis and solvent-free reaction conditions. mdpi.comresearchgate.net These methods can significantly reduce reaction times and environmental impact. mdpi.com For instance, the alkylation of amides under microwave irradiation has been explored as a more environmentally friendly synthetic route. researchgate.net

Furthermore, the development of novel catalytic systems continues to be a major driver of innovation in propanenitrile synthesis. The use of earth-abundant metal catalysts, such as those based on cobalt and manganese, for the α-alkylation of nitriles with alcohols represents a significant step towards more sustainable chemical manufacturing. scispace.comrsc.org These "borrowing hydrogen" or "hydrogen autotransfer" methodologies are atom-economical, producing water as the primary byproduct. scispace.com Future research will likely focus on expanding the scope of these catalytic systems and developing even more efficient and selective methods for the synthesis of complex propanenitriles.

Q & A

(Basic) What are the recommended spectroscopic techniques for confirming the structure of 2-Benzyl-2,3-diphenylpropanenitrile?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Identify aromatic protons (δ 6.5–7.5 ppm, multiplet for three phenyl groups), benzyl CH₂ (δ ~3.5–4.0 ppm, singlet or split due to coupling), and nitrile-adjacent CH groups.
    • ¹³C NMR: Confirm nitrile carbon (δ ~115–120 ppm) and aromatic carbons (δ ~125–140 ppm).
  • Infrared (IR) Spectroscopy: Detect the nitrile group (C≡N stretch at ~2240 cm⁻¹) and aromatic C-H stretches (~3000–3100 cm⁻¹).
  • Mass Spectrometry (MS): Use high-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of benzyl or phenyl groups).
  • Cross-Validation: Compare data with computational predictions (e.g., DFT calculations) or literature analogs like benzyl-substituted nitriles .

(Advanced) How can researchers resolve contradictions in reported melting points or spectral data for this compound?

Methodological Answer:

  • Purity Assessment: Perform HPLC or GC-MS to detect impurities (>98% purity threshold). Use elemental analysis (C, H, N) to confirm stoichiometry.
  • Thermal Analysis: Employ Differential Scanning Calorimetry (DSC) for precise melting point determination, as traditional capillary methods may vary due to heating rates .
  • Reproducibility: Synthesize multiple batches under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to isolate batch-specific variability.
  • Data Harmonization: Cross-reference with structurally similar compounds (e.g., 2-benzyltetrahydroindole derivatives) to identify systematic errors in measurement protocols .

(Basic) What synthetic routes are viable for this compound?

Methodological Answer:

  • Nucleophilic Substitution: React 2,3-diphenylpropanenitrile with benzyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C.
  • Grignard Addition: Use phenylmagnesium bromide to functionalize a nitrile-containing precursor, followed by benzylation.
  • Purification: Isolate via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water).
  • Yield Optimization: Monitor reaction progress with TLC and adjust stoichiometry (e.g., 1.2 eq benzyl halide) to minimize side products .

(Advanced) How can computational methods elucidate the reaction mechanism of its synthesis?

Methodological Answer:

  • Density Functional Theory (DFT): Model transition states and intermediates to identify rate-determining steps (e.g., benzyl group migration vs. nitrile stabilization).
  • Kinetic Isotope Effects (KIE): Use deuterated reagents to probe hydrogen transfer steps.
  • Molecular Dynamics (MD): Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways.
  • Validation: Compare computational results with experimental kinetics (e.g., in situ IR monitoring) .

(Advanced) How to evaluate its potential as an enzyme inhibitor in medicinal chemistry?

Methodological Answer:

  • In Vitro Assays: Test against target enzymes (e.g., aldose reductase) using UV-Vis or fluorescence-based activity assays. IC₅₀ values can be derived from dose-response curves .
  • Structure-Activity Relationship (SAR): Modify substituents (e.g., benzyl vs. phenyl groups) and compare inhibitory potency.
  • Molecular Docking: Use software like AutoDock to predict binding modes with enzyme active sites (e.g., NADPH-binding pocket in aldose reductase).
  • Selectivity Screening: Assess off-target effects using panels of related enzymes .

(Basic) What protocols ensure stability during storage and handling?

Methodological Answer:

  • Storage Conditions: Store at 2–8°C in amber vials under nitrogen to prevent nitrile hydrolysis or photodegradation. Desiccate to avoid moisture absorption .
  • Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products.
  • Handling: Use gloveboxes for air-sensitive reactions and avoid prolonged exposure to acidic/basic conditions.

(Advanced) How to address discrepancies in reported bioactivity data across studies?

Methodological Answer:

  • Assay Standardization: Use validated protocols (e.g., OECD guidelines) for cytotoxicity or enzyme inhibition to reduce inter-lab variability.
  • Positive Controls: Include reference compounds (e.g., stobadine for aldose reductase studies) to calibrate activity measurements .
  • Meta-Analysis: Statistically aggregate data from multiple studies using tools like RevMan to identify outliers or confounding factors (e.g., solvent effects in cell-based assays).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.